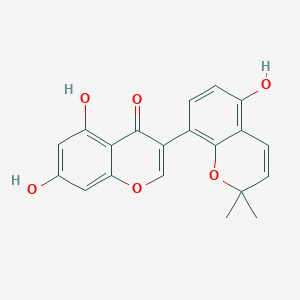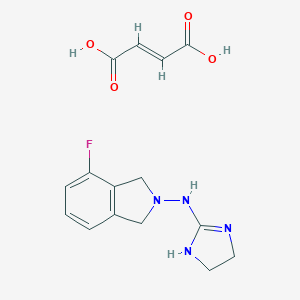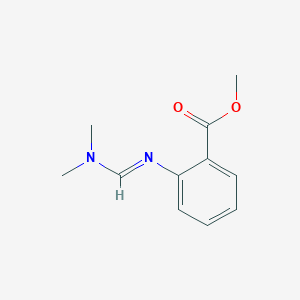![molecular formula C8H13NO B037569 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone CAS No. 123916-91-6](/img/structure/B37569.png)
1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone, also known as norcymserine, is a chemical compound that belongs to the class of acetylcholinesterase inhibitors. It is a bicyclic ketone that has been synthesized in various ways for its potential use in scientific research. 2.1]heptan-3-yl]ethanone.
Wirkmechanismus
The mechanism of action of 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone involves its binding to the active site of acetylcholinesterase, which leads to the inhibition of the enzyme's activity. This results in an increase in acetylcholine levels, which can enhance cholinergic neurotransmission and improve cognitive function.
Biochemische Und Physiologische Effekte
1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to enhance synaptic plasticity and neurogenesis in the hippocampus, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone in lab experiments include its ability to selectively inhibit acetylcholinesterase activity, its high potency, and its low toxicity. However, its limitations include its short half-life and its potential for non-specific binding to other enzymes.
Zukünftige Richtungen
For the use of 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone in scientific research include its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. It may also have potential applications in enhancing cognitive function in healthy individuals. Further research is needed to optimize its synthesis and determine its safety and efficacy in human trials.
In conclusion, 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone is a promising compound for scientific research due to its ability to inhibit acetylcholinesterase activity and its potential therapeutic applications. Its synthesis methods have been optimized to achieve high yields and purity, and its mechanism of action has been well characterized. Future research is needed to determine its safety and efficacy in human trials and to explore its potential applications in cognitive enhancement and neuroprotection.
Synthesemethoden
The synthesis of 1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been achieved through various methods. One of the most common methods is the reaction between cyclopentadiene and ethyl vinyl ketone, followed by hydrogenation and cyclization. Another method involves the reaction between 2-cyclopentenone and 3-aminopropene, followed by reduction and cyclization. These methods have been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone has been used in various scientific research applications due to its ability to inhibit acetylcholinesterase activity. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes such as muscle contraction, cognition, and memory. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have therapeutic effects in diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
123916-91-6 |
|---|---|
Produktname |
1-[(3R,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone |
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-[(3R,4S)-1-azabicyclo[2.2.1]heptan-3-yl]ethanone |
InChI |
InChI=1S/C8H13NO/c1-6(10)8-5-9-3-2-7(8)4-9/h7-8H,2-5H2,1H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
CLXGHNZEURAQTI-HTQZYQBOSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CN2CC[C@@H]1C2 |
SMILES |
CC(=O)C1CN2CCC1C2 |
Kanonische SMILES |
CC(=O)C1CN2CCC1C2 |
Synonyme |
Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-yl)-, endo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



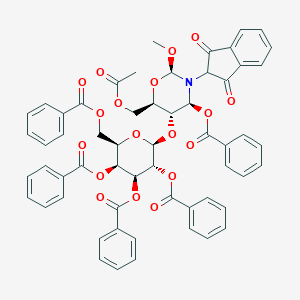
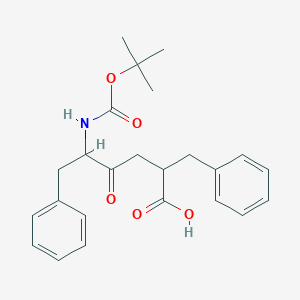
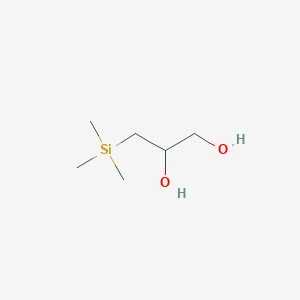
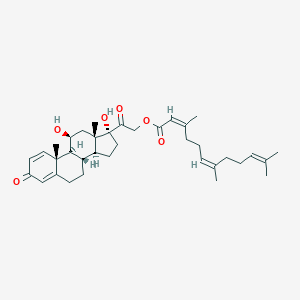
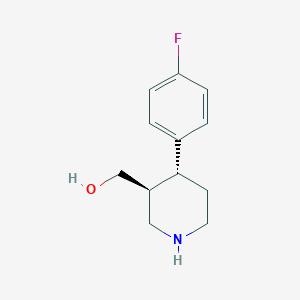
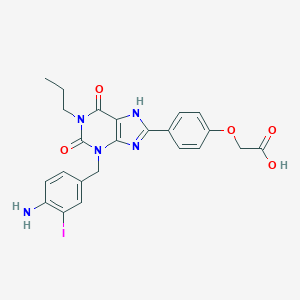
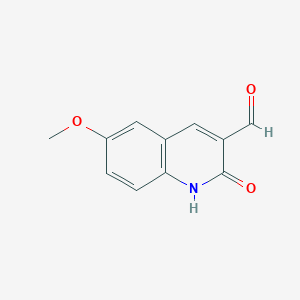
![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)
